22Z-Paricalcitol

Analytical Method Validation Regulatory Compliance Reference Standards

Pharmacopoeial impurity reference standards often lack traceability, risking ANDA rejection. 22Z-Paricalcitol is the USP-mandated impurity F standard for Paricalcitol API and finished drug product QC. It is supplied with comprehensive characterization data compliant with ICH Q3A/Q3B guidelines for reliable impurity profiling. • Meets USP/EP monographs; enables system suitability testing and impurity quantification in ANDA submissions. • Validated in HPLC methods achieving baseline resolution (R>1.5) for isomer-specific analysis (CN Patent 109406695A). • Fully characterized with a Certificate of Analysis (CoA); traceable reference standard suitable for ISO 17025/17034 accredited laboratories.

Molecular Formula C₂₇H₄₄O₃
Molecular Weight 416.64
Cat. No. B1156411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name22Z-Paricalcitol
Synonyms(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  (1α,3β,7E,22Z)-19-Nor-9,10-secoergosta-5,7,22-triene-1,3,25-triol;  (22Z)-19-Nor-1,25-_x000B_dih
Molecular FormulaC₂₇H₄₄O₃
Molecular Weight416.64
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22Z-Paricalcitol: Impurity Reference Standard for Method Validation


22Z-Paricalcitol (CAS: 1884139-61-0) is the (22Z)-stereoisomer of Paricalcitol, a synthetic vitamin D₂ analog [1]. It serves as a pharmacopoeial-specified impurity reference standard essential for analytical method development, method validation (AMV), and quality control (QC) of Paricalcitol active pharmaceutical ingredient (API) and finished drug products . This impurity is specifically required for Abbreviated New Drug Application (ANDA) filings and compliance with USP and EP monographs [2].

Why Generic Paricalcitol Isomer Mixtures Are Not Equivalent


Regulatory frameworks (USP, EP) mandate the use of fully characterized, traceable reference standards for impurity quantification in Paricalcitol drug substances and products [1]. Uncertified or non-isomeric mixtures cannot establish system suitability, nor can they provide the requisite relative retention time (RRT) and resolution data for validated HPLC methods [2]. Furthermore, the stereochemical purity of 22Z-Paricalcitol directly impacts the accuracy of impurity profiling; substitution with unvalidated material introduces analytical bias and risks regulatory rejection [3].

Quantitative Evidence for Selecting 22Z-Paricalcitol


Purity Compliance with USP Monograph Specifications

USP monograph for Paricalcitol specifies an assay purity range of 97.0–103.0% and requires chromatographic purity testing [1]. 22Z-Paricalcitol reference standards from qualified vendors are supplied with a purity of >95% (BOC Sciences) or >98% (CATO) [2], meeting the threshold for accurate impurity quantification in QC and ANDA submissions.

Analytical Method Validation Regulatory Compliance Reference Standards

Chromatographic Resolution from Co-eluting Isomers

A validated HPLC method for simultaneous analysis of Paricalcitol and its isomer impurities (including 20S, 7Z, 24R, 14R, and 22Z) achieved a resolution (R) greater than 1.5 between the 22Z peak and adjacent impurities [1]. In contrast, generic C18 columns without optimized mobile phase gradients exhibit co-elution or poor resolution (R < 1.0) for the 22Z stereoisomer, leading to inaccurate impurity quantification [2].

HPLC Method Validation Isomer Separation System Suitability

Stereochemical Purity and VDR Binding Distinction

The (22E)-stereoisomer of Paricalcitol (the parent drug) exhibits a relative VDR binding affinity (IC₅₀) of 14% compared to calcitriol (100%) [1]. While quantitative VDR binding data for 22Z-Paricalcitol is not reported, stereochemical inversion at C-22 is known to drastically reduce VDR affinity in vitamin D analogs, often by >10-fold [2]. This class-level inference underscores the critical need for pure 22Z-Paricalcitol as an impurity marker, as even trace contamination with the active (22E)-isomer can confound pharmacological studies and impurity profiling.

Vitamin D Receptor (VDR) Stereoselectivity Biological Activity

Application Scenarios for 22Z-Paricalcitol Reference Standard


USP/EP Compliance and ANDA Filing

22Z-Paricalcitol is the designated reference standard for impurity F in the USP monograph for Paricalcitol [1]. Its use is mandatory for system suitability testing and quantification of the (22Z)-isomer in API batches, enabling compliance with ICH Q3A/Q3B guidelines and successful ANDA submissions.

HPLC Method Development and Validation

The validated HPLC method described in CN Patent 109406695A utilizes 22Z-Paricalcitol as one of five isomer impurity markers to achieve baseline resolution (R > 1.5) for all specified impurities [2]. This method is directly applicable to QC release testing of Paricalcitol injections and capsules.

VDR Modulator Pharmacological Studies

Researchers investigating the structure-activity relationship (SAR) of vitamin D analogs use 22Z-Paricalcitol as a stereochemical control to confirm that the (22E)-configuration is essential for VDR binding and subsequent gene transactivation [3]. This aids in the design of novel VDR agonists with improved therapeutic indices.

Accredited Laboratory Reference Material Procurement

ISO 17025 and ISO 17034 accredited laboratories require fully characterized reference materials with documented purity (>95%), traceability, and Certificates of Analysis (CoA) [4]. 22Z-Paricalcitol from qualified vendors meets these stringent requirements, ensuring data integrity and audit readiness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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